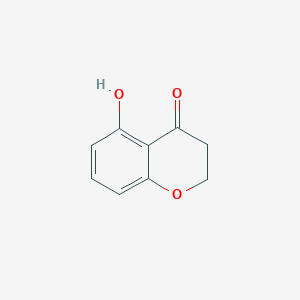

5-Hydroxychroman-4-on

Übersicht

Beschreibung

5-Hydroxychroman-4-one: is a heterocyclic compound that belongs to the class of chromanones. It is characterized by a benzene ring fused to a dihydropyranone ring, with a hydroxyl group attached to the fifth carbon atom. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Hydroxychroman-4-one serves as a valuable intermediate in the synthesis of various organic compounds

Biology: In biological research, 5-Hydroxychroman-4-one is studied for its antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress, making it a potential candidate for developing anti-aging and neuroprotective agents.

Medicine: The compound exhibits a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. It is being investigated for its potential use in treating diseases such as cancer, Alzheimer’s disease, and bacterial infections.

Industry: In the industrial sector, 5-Hydroxychroman-4-one is used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its derivatives are also employed in the formulation of cosmetics and personal care products.

Wirkmechanismus

Target of Action

5-Hydroxychroman-4-one, a derivative of Chroman-4-one, is a heterobicyclic compound that acts as a building block in medicinal chemistry . It is associated with diverse biological activities . Natural and synthetic chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Mode of Action

It is known that chroman-4-one derivatives interact with their targets to induce various biological responses . For example, chroman-4-one analogs displayed antiparasitic activity by targeting pteridine reductase-1 .

Biochemical Pathways

Chroman-4-one derivatives have been shown to influence a variety of biological processes, including inflammation, allergies, and wound healing .

Result of Action

The result of 5-Hydroxychroman-4-one’s action can vary depending on the specific biological activity. For instance, chroman-4-one derivatives have been shown to exhibit significant antibacterial activity against gram-positive and gram-negative bacteria .

Biochemische Analyse

Biochemical Properties

5-Hydroxychroman-4-one interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxychroman-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate phenolic precursors. For instance, the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts, can be employed. The reaction typically requires heating in a solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of 5-Hydroxychroman-4-one may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Hydroxychroman-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 5-hydroxy-4-chromanone or 5-hydroxy-4-chromancarboxylic acid.

Reduction: Formation of 5-hydroxy-4-chromanol.

Substitution: Formation of halogenated derivatives such as 5-chloro- or 5-bromo-4-chromanone.

Vergleich Mit ähnlichen Verbindungen

Chroman-4-one: Lacks the hydroxyl group at the fifth position, resulting in different biological activities.

Chromone: Contains a double bond between the second and third carbon atoms, leading to distinct chemical properties.

Flavanone: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness: 5-Hydroxychroman-4-one is unique due to the presence of the hydroxyl group at the fifth position, which significantly influences its reactivity and biological activity. This structural feature allows for the formation of hydrogen bonds, enhancing its interaction with biological targets and increasing its potential as a therapeutic agent.

Eigenschaften

IUPAC Name |

5-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLNADCNQAQFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

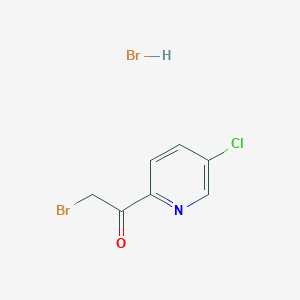

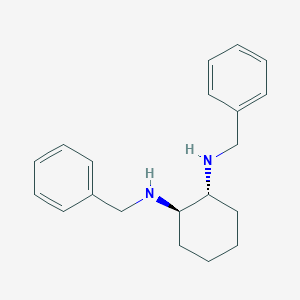

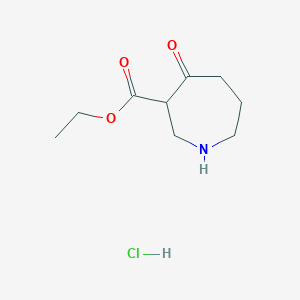

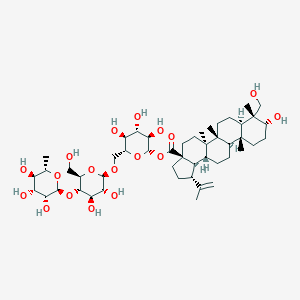

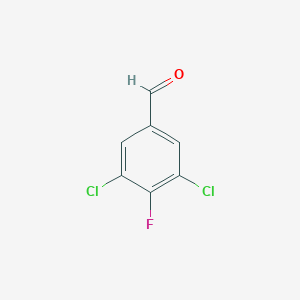

Feasible Synthetic Routes

Q1: What is the significance of the alkyl substituent position in the synthesis of 5-hydroxychroman-4-ones?

A1: Research indicates that the position of the alkyl substituent on the starting resorcinol molecule plays a crucial role in determining the regioselectivity of 2,2-dimethylchroman-4-one formation. [] When synthesizing these compounds from 5-alkyl-substituted resorcinols, the reaction can lead to either 2,2-dimethyl-5-hydroxychroman-4-one or 2,2-dimethyl-7-hydroxychroman-4-one. The specific isomer formed depends on the directing influence of the alkyl group during the Friedel-Crafts acylation step. []

Q2: How are 5-hydroxychroman-4-one derivatives characterized?

A2: Scientists utilize a combination of experimental and theoretical techniques to characterize these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C) and Proton (¹H) NMR, is instrumental in determining the structure. [] Researchers compare experimental chemical shifts with those predicted by theoretical calculations to confirm the compound's identity. Additionally, High-Performance Liquid Chromatography (HPLC) is used to analyze complex mixtures containing 5-hydroxychroman-4-one derivatives, as demonstrated in the analysis of extracts from Scilla nervosa. [] This technique allows for the separation and identification of individual compounds within the mixture.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-4-carboxaldehyde](/img/structure/B180431.png)

![[2-(Methoxycarbonyl)-2-propenyl]tributylstannane](/img/structure/B180441.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI)](/img/structure/B180450.png)